molecular formula C10H8F2N4O2 B14911570 2-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide

2-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide

Cat. No.: B14911570
M. Wt: 254.19 g/mol
InChI Key: QQDBIPFPAYNCIY-UHFFFAOYSA-N
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Description

2-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide is a chemical compound that features a benzamide core substituted with a difluoromethoxy group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-(difluoromethoxy)benzoic acid with an appropriate amine under amide coupling conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving a suitable precursor, such as an azide and an alkyne, under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Material Science: It can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.

    Biological Studies: The compound can be used as a probe to study biological processes involving triazole-containing molecules.

Mechanism of Action

The mechanism of action of 2-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the benzamide core can interact with proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: This compound features a similar triazole ring and benzamide core but with a pyridine substitution.

    [(5-{[2-(difluoromethoxy)benzyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]methylamine hydrochloride: This compound has a similar difluoromethoxy group and triazole ring but with different substituents.

Uniqueness

2-(difluoromethoxy)-N-(4H-1,2,4-triazol-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluoromethoxy group and the triazole ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H8F2N4O2

Molecular Weight

254.19 g/mol

IUPAC Name

2-(difluoromethoxy)-N-(1H-1,2,4-triazol-5-yl)benzamide

InChI

InChI=1S/C10H8F2N4O2/c11-9(12)18-7-4-2-1-3-6(7)8(17)15-10-13-5-14-16-10/h1-5,9H,(H2,13,14,15,16,17)

InChI Key

QQDBIPFPAYNCIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=NN2)OC(F)F

Origin of Product

United States

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